![molecular formula C16H16N2O3S B6121756 METHYL 4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)METHYL]BENZOATE](/img/structure/B6121756.png)
METHYL 4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)METHYL]BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[({4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}sulfanyl)methyl]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a cyclopenta[d]pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}sulfanyl)methyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopenta[d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[d]pyrimidine ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[({4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}sulfanyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopenta[d]pyrimidine ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters with different alkoxy groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[({4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}sulfanyl)methyl]benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of methyl 4-[({4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}sulfanyl)methyl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfanyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-[({4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}sulfanyl)methyl]benzoate: Similar compounds include those with variations in the ester or sulfanyl groups, such as ethyl or propyl esters, and different thiol derivatives.
Uniqueness
Structural Features: The unique combination of the cyclopenta[d]pyrimidine ring and the benzoate ester makes this compound distinct from other similar compounds.
Reactivity: The presence of both sulfanyl and ester groups provides a versatile platform for various chemical modifications, enhancing its utility in different applications.
Eigenschaften
IUPAC Name |
methyl 4-[(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-15(20)11-7-5-10(6-8-11)9-22-16-17-13-4-2-3-12(13)14(19)18-16/h5-8H,2-4,9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOXZFXJIASILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(CCC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
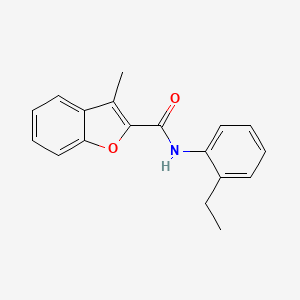
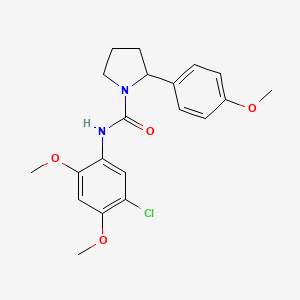
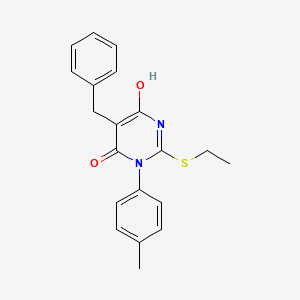
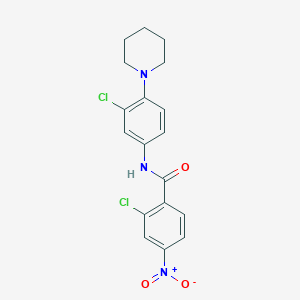
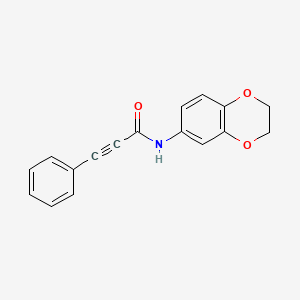
![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6121701.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B6121727.png)
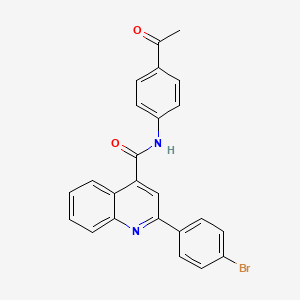
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B6121743.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)
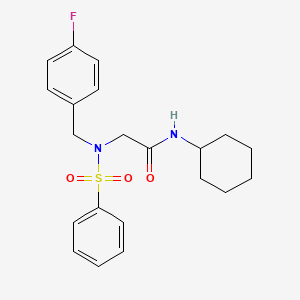
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B6121770.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6121775.png)
